[(3-Methylbutyl)sulfanyl]methanimidamide hydrobromide
Description
[(3-Methylbutyl)sulfanyl]methanimidamide hydrobromide (CAS: 6326-39-2) is a hydrobromide salt characterized by a methanimidamide core functionalized with a 3-methylbutylsulfanyl group. This compound belongs to a broader class of sulfanyl-substituted methanimidamide salts, which are frequently explored as intermediates in medicinal chemistry and agrochemical research.
Properties
IUPAC Name |
3-methylbutyl carbamimidothioate;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2S.BrH/c1-5(2)3-4-9-6(7)8;/h5H,3-4H2,1-2H3,(H3,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIBFAUJQDIOSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC(=N)N.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50713315 | |
| Record name | 3-Methylbutyl carbamimidothioate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50713315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6326-39-2 | |
| Record name | NSC30630 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30630 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methylbutyl carbamimidothioate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50713315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of [(3-Methylbutyl)sulfanyl]methanimidamide hydrobromide involves several steps. One common method includes the reaction of 3-methylbutyl mercaptan with methanimidamide in the presence of hydrobromic acid. The reaction conditions typically involve controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations can include the use of continuous flow reactors and advanced purification techniques to enhance yield and efficiency.
Chemical Reactions Analysis
[(3-Methylbutyl)sulfanyl]methanimidamide hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
The compound [(3-Methylbutyl)sulfanyl]methanimidamide hydrobromide is a guanidine derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential applications in antibiotic development and other therapeutic areas. This article explores its scientific research applications, supported by case studies and data tables.
Case Studies
- Antibacterial Activity Against MRSA :
- Enhanced Drug Uptake :
Antitumor Properties
Guanidine derivatives have also been explored for their antitumor potential. Structural modifications of guanidine compounds have led to the development of agents that inhibit tumor growth by targeting inflammatory pathways and signaling mechanisms associated with cancer progression .
Inhibition of Acetyl-CoA Carboxylase
Another area of interest is the inhibition of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. Compounds similar to this compound have been studied for their ability to inhibit ACC, suggesting potential applications in metabolic disorders and obesity management .
Summary of Biological Activities
| Activity Type | Compound Name | MIC (µM) | Target |
|---|---|---|---|
| Antibacterial | This compound | 1.5 | MRSA |
| Antitumor | Various Guanidine Derivatives | Varies | NF-κB Signaling Pathway |
| ACC Inhibition | Guanidine Analogues | Varies | Acetyl-CoA Carboxylase |
Structure-Activity Relationship Insights
| Modification Type | Impact on Activity |
|---|---|
| Guanidinium Group | Essential for antibacterial activity |
| Physiological Mimicry | Increases drug uptake and efficacy |
| Structural Modifications | Enhances antitumor properties |
Mechanism of Action
The mechanism of action of [(3-Methylbutyl)sulfanyl]methanimidamide hydrobromide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound shares structural similarities with other methanimidamide hydrobromide derivatives, differing primarily in the sulfanyl substituent. Key analogues include:
Key Observations :
Comparison :
Physical and Chemical Properties
Limited data are available for the target compound, but trends across analogues suggest:
- Melting Points: Fluorinated derivatives (e.g., 4-fluorophenylmethyl, CAS: 15894-03-8) exhibit higher melting points (~210–214°C) compared to non-fluorinated variants .
- Solubility: Cyclopropylmethyl and 3-methylbutyl derivatives are more soluble in organic solvents (e.g., DMF, ethanol) than aromatic analogues .
- Stability : All hydrobromide salts are hygroscopic, requiring storage under anhydrous conditions .
Commercial Availability and Purity
- [(3-Methylbutyl)sulfanyl]methanimidamide HBr : Available from specialized suppliers (e.g., Enamine Ltd.) with purity >95% .
- Fluorinated Analogues : Sold by Fluorochem and CymitQuimica at 95–98% purity for research use .
- Pricing : Bulky derivatives (e.g., diphenylmethyl) are costlier (~$500/25g) due to complex synthesis .
Biological Activity
Overview of [(3-Methylbutyl)sulfanyl]methanimidamide Hydrobromide
Chemical Structure and Properties
this compound is a chemical compound characterized by a sulfanyl group attached to a methanimidamide structure, with a hydrobromide salt form. The presence of the 3-methylbutyl group enhances its lipophilicity, potentially influencing its biological activity.
Antimicrobial Properties
Research has indicated that compounds containing sulfanyl groups can exhibit antimicrobial properties. For instance, derivatives of thioamides and thioethers have been shown to possess antibacterial and antifungal activities. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.
Enzyme Inhibition
Compounds similar to this compound may act as enzyme inhibitors. The structural features of sulfanyl compounds allow them to interact with various enzymes, potentially leading to therapeutic applications in conditions where enzyme activity needs modulation.
Cytotoxicity Studies
In vitro studies on related compounds suggest potential cytotoxic effects against cancer cell lines. The biological activity often correlates with the ability of these compounds to induce apoptosis or inhibit cell proliferation through various signaling pathways.
Case Studies
- Antimicrobial Activity : A study on thioamide derivatives showed significant inhibition against Gram-positive bacteria, indicating that similar sulfanyl compounds could exhibit comparable effects.
- Cytotoxicity : Research involving thioether compounds demonstrated selective cytotoxicity against specific cancer cell lines, suggesting potential for further exploration in cancer therapy.
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing [(3-Methylbutyl)sulfanyl]methanimidamide hydrobromide, and how can reaction conditions be optimized?
- Methodology : Adapt protocols from structurally related methanimidamide derivatives. For example, a three-step synthesis involving (1) thiourea coupling with a ketone precursor, (2) bromination, and (3) purification via recrystallization (analogous to methods in ). Optimization may involve adjusting solvent polarity (e.g., toluene vs. ethanol), reaction time (5–24 hours), and temperature (80–100°C) to improve yield. Monitor intermediates using TLC and characterize products via H/C NMR and HRMS .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- XRPD : Use CuKα radiation to identify crystalline phases, with characteristic peaks (e.g., 5.5°, 14.8°, 16.7°) for batch consistency (as in ).
- NMR Spectroscopy : Assign peaks for the sulfanyl (-S-), methanimidamide (-NH-C(=NH)-), and hydrobromide moieties. Compare with databases for analogous compounds (e.g., ).
- HPLC : Assess purity (>98%) using a C18 column with UV detection at 254 nm (see for method adaptation).
Q. How should researchers handle and store this compound to ensure stability?
- Methodology : Store desiccated at 2–8°C in amber vials to prevent hygroscopic degradation and light-induced decomposition. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to establish shelf-life thresholds .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the sulfanyl-methanimidamide group in nucleophilic or electrophilic reactions?
- Methodology : Perform DFT calculations to map electron density distributions, focusing on the sulfur atom’s nucleophilicity and the imidamide’s electrophilic sites. Validate with experimental kinetics (e.g., reaction with alkyl halides or acylating agents) under controlled pH and solvent conditions .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected H NMR splitting patterns) for this compound?
- Methodology :
- Variable Temperature NMR : Identify dynamic processes (e.g., rotameric equilibria) by acquiring spectra at 25°C and −40°C.
- 2D NMR (COSY, NOESY) : Resolve coupling networks and spatial proximities to confirm assignments .
- X-ray Crystallography : Resolve absolute configuration and compare with computational models ( provides structural templates).
Q. What strategies are effective for improving the bioavailability of this compound in preclinical models?
- Methodology :
- Salt Form Screening : Test alternative counterions (e.g., chloride, phosphate) for enhanced solubility.
- Prodrug Design : Modify the sulfanyl group with ester-linked promotieties, and assess hydrolysis rates in simulated biological fluids.
- In Vivo PK Studies : Use Swiss albino mice (20–25 g) with oral dosing (e.g., 20 mg/kg) and LC-MS/MS plasma analysis (adapt protocols from ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
